BMS-986020

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

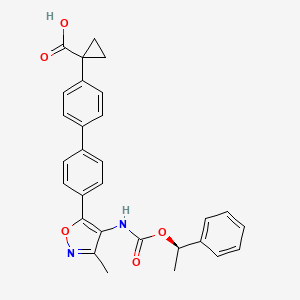

1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBRZBHEPUQRPL-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257213-50-5 | |

| Record name | BMS-986020 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986020 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14948 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986020 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of BMS-986020 in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986020 is a potent, orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Its mechanism of action in fibrosis lies in the targeted disruption of the pro-fibrotic signaling cascade initiated by lysophosphatidic acid (LPA). By selectively inhibiting the LPA1 receptor, this compound effectively mitigates key pathological processes that drive the progressive nature of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[2][3] Preclinical and clinical studies have demonstrated its ability to attenuate fibroblast activation, reduce extracellular matrix deposition, and slow the functional decline associated with fibrosis.[2][4][5] This technical guide provides an in-depth exploration of the molecular mechanism, quantitative efficacy, and experimental validation of this compound in the context of fibrosis.

The LPA-LPA1 Axis: A Central Driver of Fibrosis

Lysophosphatidic acid (LPA) is a bioactive signaling lipid that has been strongly implicated in the pathogenesis of fibrosis across multiple organ systems, including the lungs, liver, kidneys, and skin.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors, with the LPA1 receptor being a key mediator of fibrotic signaling.[6] The activation of LPA1 by LPA on fibroblasts and other relevant cell types triggers a cascade of downstream events that collectively promote a pro-fibrotic microenvironment.

Downstream Signaling Pathways

Activation of the LPA1 receptor leads to the engagement of multiple G protein signaling pathways, including Gαi, Gαq, and Gα12/13. These pathways, in turn, modulate a host of cellular responses critical to the development and progression of fibrosis:

-

Fibroblast Proliferation and Migration: LPA1 signaling promotes the proliferation and migration of fibroblasts to sites of injury, leading to an accumulation of matrix-producing cells.

-

Myofibroblast Differentiation: A crucial step in fibrosis is the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts. This process is significantly driven by LPA1 activation.

-

Extracellular Matrix (ECM) Deposition: Myofibroblasts are the primary source of excessive ECM components, such as collagen. LPA1 signaling stimulates the synthesis and deposition of these matrix proteins, leading to tissue stiffening and scarring.

-

Inflammation: The LPA-LPA1 axis can also contribute to the inflammatory milieu that often accompanies and exacerbates fibrotic processes.

This compound: Mechanism of Action as an LPA1 Antagonist

This compound functions as a selective and high-affinity antagonist of the LPA1 receptor.[7] By competitively binding to the receptor, it prevents the binding of LPA and thereby blocks the initiation of the downstream pro-fibrotic signaling cascades. This targeted inhibition of LPA1 is the core of its anti-fibrotic activity.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Function of BMS-986020: A Technical Guide to an LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway has been implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), making it a compelling therapeutic target.[1][2] this compound was developed to inhibit this pathway and mitigate the progression of fibrosis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical findings related to this compound.

Core Mechanism of Action: LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. In the context of fibrosis, the binding of LPA to LPA1 on fibroblasts triggers a cascade of downstream signaling events that promote fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key drivers of excessive extracellular matrix deposition and tissue scarring.[2][3]

This compound functions by competitively binding to the LPA1 receptor, thereby preventing the binding of LPA and inhibiting the subsequent activation of downstream signaling pathways. This blockade of LPA1 signaling is the primary mechanism by which this compound exerts its anti-fibrotic effects.

Signaling Pathways

The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαq/11, Gαi/o, and Gα12/13. Antagonism of LPA1 by this compound disrupts these signaling cascades.

Data Presentation

In Vitro Activity

This compound demonstrated potent antagonism of the LPA1 receptor and off-target inhibition of several bile acid and phospholipid transporters.

| Target | Assay Type | Metric | Value (µM) |

| LPA1 | Radioligand Binding | pA2 | 8.2 (equivalent to 0.0063 µM) |

| BSEP (Bile Salt Export Pump) | Vesicular Transport Assay | IC50 | 1.8 - 4.8 |

| MRP3 (Multidrug Resistance-associated Protein 3) | Vesicular Transport Assay | IC50 | 22 |

| MRP4 (Multidrug Resistance-associated Protein 4) | Vesicular Transport Assay | IC50 | 6.2 |

| MDR3 (Multidrug Resistance Protein 3) | Vesicular Transport Assay | IC50 | 7.5 |

Data compiled from multiple sources.[4][5][6][7]

Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Phase 2)

A Phase 2 clinical trial (NCT01766817) evaluated the efficacy of this compound in patients with IPF over 26 weeks.

| Treatment Group | Mean Rate of FVC Decline (Liters/year) | 95% Confidence Interval | P-value (vs. Placebo) |

| Placebo | -0.134 | -0.201 to -0.068 | - |

| This compound (600 mg BID) | -0.042 | -0.106 to -0.022 | 0.049 |

FVC: Forced Vital Capacity.[8][9]

Reduction in Serum Extracellular Matrix (ECM) Neoepitope Biomarkers

Treatment with this compound led to a significant reduction in several serum biomarkers associated with ECM turnover and fibrosis.

| Biomarker | Description | % Change from Baseline (vs. Placebo) |

| C1M | Collagen Type I Degradation | Significant Reduction |

| C3M | Collagen Type III Degradation | Significant Reduction |

| C4M | Collagen Type IV Degradation | Significant Reduction |

| C6M | Collagen Type VI Degradation | Significant Reduction |

| PRO-C3 | Collagen Type III Formation | No Significant Change |

| PRO-C6 | Collagen Type VI Formation | No Significant Change |

Data is qualitative based on reports of significant reductions.[1][10][11]

Preclinical Hepatobiliary Toxicity

Preclinical studies in rats and monkeys identified potential for hepatobiliary toxicity.

| Species | Dose | Key Findings |

| Rat | Not specified | Increased plasma bile acids (6.1x control), ALT (2.9x), and bilirubin (3.4x) with no histopathological changes. |

| Cynomolgus Monkey | Not specified | Increased ALT (2.0x control) and GLDH (4.9x), bile duct hyperplasia, cholangitis, cholestasis, and cholecystitis. |

ALT: Alanine aminotransferase; GLDH: Glutamate dehydrogenase.[12][13]

Experimental Protocols

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This model was utilized to assess the direct anti-fibrotic effects of this compound.[10]

Objective: To evaluate the effect of this compound on fibroblast proliferation, differentiation, and ECM deposition in a three-dimensional cell culture model that mimics a fibrotic environment.

Methodology:

-

Cell Culture: Primary human lung fibroblasts are cultured in a medium supplemented with macromolecular crowding agents (e.g., Ficoll) to enhance extracellular matrix deposition.

-

Induction of Fibrosis: Fibrogenesis is induced by stimulating the fibroblasts with a pro-fibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1) or LPA.

-

Treatment: Concurrent with the pro-fibrotic stimulus, cells are treated with varying concentrations of this compound or vehicle control.

-

Endpoint Analysis: After a defined incubation period (e.g., 7-14 days), the cell cultures are analyzed for various endpoints, including:

-

Collagen Deposition: Quantified by assays such as Sirius Red staining or by measuring the levels of collagen-specific neoepitopes (e.g., PRO-C3, PRO-C6) in the culture supernatant.

-

Myofibroblast Differentiation: Assessed by immunofluorescence or western blotting for alpha-smooth muscle actin (α-SMA).

-

Cell Proliferation: Measured using assays such as BrdU incorporation or cell counting.

-

Vesicular Transport Assay for Bile Salt Export Pump (BSEP) Inhibition

This assay is crucial for determining the potential of a drug to cause cholestatic drug-induced liver injury.

Objective: To measure the inhibitory effect of this compound on the transport activity of BSEP.

Methodology:

-

Vesicle Preparation: Inside-out membrane vesicles are prepared from cells (e.g., Sf9 insect cells or HEK293 cells) overexpressing human BSEP.

-

Assay Reaction: The vesicles are incubated with a radiolabeled or fluorescently tagged BSEP substrate (e.g., [3H]-taurocholic acid) in the presence of ATP to energize the transport.

-

Inhibition: The assay is performed with a range of concentrations of this compound to determine its inhibitory potency.

-

Measurement: The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence detection after separating the vesicles from the assay buffer by rapid filtration.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of BSEP activity, is calculated from the dose-response curve.

Conclusion

This compound is a potent LPA1 receptor antagonist that demonstrated anti-fibrotic activity in both preclinical models and a Phase 2 clinical trial in patients with IPF. Its mechanism of action is centered on the inhibition of LPA1-mediated pro-fibrotic signaling pathways. While the clinical development of this compound was halted due to off-target hepatobiliary toxicity, the findings have provided valuable insights into the therapeutic potential of LPA1 antagonism for fibrotic diseases. The toxicity profile of this compound, attributed to the inhibition of bile acid transporters, underscores the importance of thorough off-target screening in drug development. The knowledge gained from the study of this compound has paved the way for the development of second-generation LPA1 antagonists with improved safety profiles.

References

- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure dependence and species sensitivity of in vivo hepatobiliary toxicity with lysophosphatidic acid receptor 1 (LPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Target of BMS-986020: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986020, also known as AM152, is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its on-target and off-target activities are summarized, and key signaling pathways and experimental workflows are visually represented. While this compound showed promise in preclinical and early clinical studies for idiopathic pulmonary fibrosis (IPF) by significantly slowing the decline in forced vital capacity, its development was halted due to hepatobiliary toxicity.[4][5][6] This toxicity is attributed to off-target effects, specifically the inhibition of bile acid transporters, and not the antagonism of LPA1 itself.[6][7][8]

Primary Cellular Target: Lysophosphatidic Acid Receptor 1 (LPA1)

The primary cellular target of this compound is the Lysophosphatidic Acid Receptor 1 (LPA1) , a G protein-coupled receptor (GPCR).[1][9] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, activates downstream signaling pathways involved in a multitude of cellular processes, including cell proliferation, migration, and survival.[8] The LPA-LPA1 signaling axis is critically implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[4][9] In fibrotic conditions, elevated LPA levels promote the recruitment and activation of fibroblasts, leading to excessive extracellular matrix deposition and tissue scarring.[8]

Mechanism of Action

This compound acts as a competitive antagonist at the LPA1 receptor.[10] By binding to LPA1, it prevents the binding of the endogenous ligand, LPA, thereby inhibiting the initiation of downstream pro-fibrotic signaling cascades. This antagonism has been shown to reduce fibroblast recruitment and proliferation, key events in the progression of fibrosis.[8] Preclinical studies in mouse models of pulmonary, skin, liver, and kidney fibrosis have demonstrated the anti-fibrotic efficacy of this compound.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its on-target binding affinity and its off-target inhibitory concentrations.

Table 1: On-Target Activity of this compound

| Parameter | Target | Species | Value | Reference |

| Kb | LPA1 | Human | 0.0067 µM | [11] |

| IC50 | LPA1 | Human | 0.3 µM | [11] |

Table 2: Off-Target Inhibitory Activity of this compound

| Target Transporter | IC50 (µM) | Reference |

| Bile Salt Export Pump (BSEP) | 1.8 - 4.8 | [1][3][6] |

| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | [1][3][6] |

| Multidrug Resistance Protein 3 (MDR3) | 7.5 | [1][3][6] |

| Multidrug Resistance-Associated Protein 3 (MRP3) | 22 | [6] |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 0.17 | [11] |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | 0.57 | [11] |

Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway in the context of fibrosis and the inhibitory effect of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

LPA1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a general procedure for determining the binding affinity of this compound to the LPA1 receptor.

Objective: To determine the inhibitory constant (Ki) or IC50 of this compound for the LPA1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human LPA1.

-

Radiolabeled LPA ligand (e.g., [3H]LPA).

-

This compound at various concentrations.

-

Binding buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled LPA ligand, and varying concentrations of this compound (or vehicle control).

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Fibrogenesis Model ("Scar-in-a-Jar")

This model is used to assess the anti-fibrotic potential of compounds like this compound by measuring the deposition of extracellular matrix (ECM) from fibroblasts.

Objective: To evaluate the effect of this compound on LPA-induced fibrogenesis in vitro.

Materials:

-

Human lung fibroblasts.

-

Cell culture medium (e.g., DMEM) with serum.

-

LPA (as a pro-fibrotic stimulus).

-

This compound at various concentrations.

-

Macromolecular crowding agents (e.g., Ficoll).

-

Antibodies for ECM proteins (e.g., anti-collagen I) and fibroblast activation markers (e.g., anti-α-SMA).

-

Fluorescent secondary antibodies and nuclear stain (e.g., DAPI).

-

High-content imaging system.

Procedure:

-

Cell Seeding: Seed human lung fibroblasts in a multi-well plate and allow them to adhere.

-

Treatment: Replace the medium with low-serum medium containing macromolecular crowding agents. Add LPA to stimulate fibrogenesis, along with different concentrations of this compound or vehicle control.

-

Incubation: Culture the cells for several days (e.g., 5-7 days) to allow for ECM deposition.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Stain for ECM proteins (e.g., collagen I) and fibroblast activation markers (e.g., α-smooth muscle actin) using specific primary and fluorescently labeled secondary antibodies. Counterstain the nuclei.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the amount of deposited ECM and the expression of activation markers relative to the number of cells (nuclei).

-

Data Analysis: Compare the extent of fibrogenesis in this compound-treated wells to the LPA-stimulated control to determine the inhibitory effect of the compound.

Bile Salt Export Pump (BSEP) Inhibition Assay (Vesicular Transport Assay)

This assay is crucial for assessing the potential for drug-induced liver injury (DILI) by measuring the inhibition of bile acid transport.

Objective: To determine the IC50 of this compound for the BSEP transporter.

Materials:

-

Inside-out membrane vesicles prepared from cells overexpressing human BSEP.

-

Radiolabeled BSEP substrate (e.g., [3H]taurocholic acid).

-

This compound at various concentrations.

-

Assay buffer containing ATP and an ATP-regenerating system.

-

Control buffer without ATP.

-

Rapid filtration apparatus.

Procedure:

-

Vesicle Preparation: Pre-warm the BSEP membrane vesicles.

-

Reaction Initiation: Incubate the vesicles with the radiolabeled substrate and varying concentrations of this compound in the presence of ATP to initiate transport. A parallel set of reactions is run in the absence of ATP to measure passive diffusion and non-specific binding.

-

Incubation: Incubate for a short, defined period where transport is linear.

-

Stopping the Reaction and Filtration: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through filter plates to trap the vesicles.

-

Washing: Wash the filters to remove extra-vesicular substrate.

-

Quantification: Measure the radioactivity retained on the filters (inside the vesicles) using a scintillation counter.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the no-ATP control. Plot the percentage of inhibition of ATP-dependent transport against the this compound concentration to determine the IC50.

Experimental Workflow and Logic Diagrams

The following diagrams provide a visual representation of a typical experimental workflow for characterizing an inhibitor and the logic behind assessing its on-target and off-target effects.

Conclusion

This compound is a high-affinity antagonist of the LPA1 receptor, a key mediator in the pathogenesis of fibrosis. Its mechanism of action involves the direct inhibition of LPA1 signaling, leading to a reduction in pro-fibrotic cellular responses. While demonstrating anti-fibrotic effects, the clinical development of this compound was terminated due to hepatobiliary toxicity. This toxicity was not a result of its on-target LPA1 antagonism but rather its off-target inhibition of critical bile acid transporters, such as BSEP. This case underscores the importance of comprehensive off-target profiling in drug development to mitigate the risk of unforeseen toxicities. The detailed understanding of both the on-target pharmacology and the off-target liabilities of this compound provides valuable insights for the future development of LPA1 antagonists and other anti-fibrotic therapies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. domainex.co.uk [domainex.co.uk]

- 4. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. The Scar-in-a-Jar: studying potential antifibrotic compounds from the epigenetic to extracellular level in a single well - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Development of BMS-986020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases. Initially developed by Amira Pharmaceuticals and later acquired by Bristol Myers Squibb, this compound showed promise as a novel anti-fibrotic agent, particularly for Idiopathic Pulmonary Fibrosis (IPF). Preclinical studies demonstrated its efficacy in animal models of fibrosis. Subsequent Phase 2 clinical trials in IPF patients confirmed its biological activity, showing a significant reduction in the rate of lung function decline. However, the development of this compound was ultimately halted due to observations of hepatobiliary toxicity. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and the toxicological findings that led to the discontinuation of this compound, offering valuable insights for the development of future anti-fibrotic therapies.

Discovery and Rationale

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue, leading to irreversible loss of lung function. The bioactive lipid, lysophosphatidic acid (LPA), and its receptor, LPA1, have been identified as key drivers in the etiology and pathogenesis of IPF.[1] Elevated levels of LPA are found in the lungs of IPF patients, where activation of the LPA1 receptor on fibroblasts promotes their recruitment, proliferation, and transformation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.

This compound (also known as AM152) was discovered as a high-affinity, selective, and orally bioavailable antagonist of the LPA1 receptor.[2][3] It was developed to directly counter the pro-fibrotic signaling cascade initiated by LPA. The extensive in vitro characterization and in vivo efficacy in various preclinical models of fibrosis supported its advancement into clinical development.[4] The compound was granted Orphan Drug designation by the U.S. FDA in 2011 for the treatment of IPF.[4]

Chemical Synthesis

The synthesis of this compound was achieved through a multi-step process. An efficient, scalable route was developed utilizing a palladium-catalyzed tandem borylation/Suzuki reaction, which proved suitable for multikilogram synthesis of the active pharmaceutical ingredient.[5] This methodology addressed the limitations of earlier synthetic routes, enabling robust production for clinical trials.[5]

Mechanism of Action and Signaling Pathway

This compound functions by competitively binding to the LPA1 receptor, preventing its activation by endogenous LPA. The LPA1 receptor is a G protein-coupled receptor (GPCR) that signals through multiple heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13. Antagonism by this compound blocks these downstream pathways, which are central to the fibrotic process.

-

Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in calcium mobilization and protein kinase C (PKC) activation, which contributes to cell activation and proliferation.

-

Gi/o Pathway: Inhibits adenylyl cyclase and activates the PI3K/Akt and MAPK pathways, promoting cell survival and migration.

-

G12/13 Pathway: Activates the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is critical for stress fiber formation, myofibroblast contraction, and extracellular matrix production.

By blocking these signaling cascades, this compound effectively inhibits the core cellular events that drive fibrosis.

Preclinical Development

In Vitro Pharmacology & Toxicology

This compound demonstrated potent and selective antagonism of the LPA1 receptor in various in vitro assays. However, subsequent investigations to understand the clinical toxicity revealed off-target activities at clinically relevant concentrations.

| Parameter | Target / Assay | Result (IC50 / Kb) | Reference(s) |

| On-Target Activity | |||

| LPA1 Antagonism (Kb) | Human LPA1 Receptor | 6.7 nM | [6] |

| LPA1 Antagonism (IC50) | Human LPA1 (CHO cells) | 0.3 µM | [6] |

| LPA3 Antagonism (IC50) | Human LPA3 (CHO cells) | >1 µM | [6] |

| Off-Target Activity | |||

| BSEP Inhibition (IC50) | Bile Salt Export Pump | 1.8 - 4.8 µM | [1][6][7] |

| MRP3 Inhibition (IC50) | Multidrug Resistance-Associated Protein 3 | 22 µM | [6][7] |

| MRP4 Inhibition (IC50) | Multidrug Resistance-Associated Protein 4 | 6.2 µM | [1][6][7] |

| MDR3 Inhibition (IC50) | Multidrug Resistance Protein 3 | 7.5 µM | [1][6][7] |

| Mitochondrial Function | Human Hepatocytes & Cholangiocytes | Inhibition at ≥10 µM | [6][7] |

| Bile Acid Efflux | Human Hepatocytes | 68% inhibition at 10 µM | [6][7] |

In Vivo Efficacy and Toxicology

This compound showed significant anti-fibrotic effects in the rat bleomycin-induced lung fibrosis model, a standard preclinical model for IPF. Administration of the compound at 30 mg/kg twice daily reduced collagen deposition and lung fibrosis.[6]

However, toxicology studies revealed a species-specific hepatobiliary toxicity profile. While standard toxicology studies in rats and dogs did not fully predict the clinical outcome, the cynomolgus monkey was identified as a relevant species.[8] In monkeys, this compound induced hepatobiliary toxicity, including bile duct hyperplasia, cholangitis, and cholestasis, at clinically relevant exposures.[8][9] This finding was crucial in understanding the clinical adverse events and was later linked to the off-target inhibition of bile acid transporters.[8]

Clinical Development

This compound advanced to Phase 2 clinical trials to evaluate its safety and efficacy in patients with IPF.

Phase 2 Study (NCT01766817)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[4]

-

Population: Adults with IPF, FVC 45%-90% predicted.

-

Intervention: 143 patients were randomized to receive placebo, this compound 600 mg once daily (QD), or this compound 600 mg twice daily (BID) for 26 weeks.

-

Primary Endpoint: Rate of change in Forced Vital Capacity (FVC) from baseline to week 26.

Efficacy Results: The trial demonstrated a clear dose-dependent effect on lung function.

| Treatment Group | Mean Rate of FVC Decline (Liters/26 weeks) | 95% Confidence Interval | P-value vs. Placebo | Reference(s) |

| Placebo (n=47) | -0.134 | -0.201 to -0.068 | - | |

| This compound 600mg BID (n=48) | -0.042 | -0.106 to -0.022 | 0.049 |

Treatment with 600 mg BID of this compound resulted in a statistically significant slowing of the rate of FVC decline compared to placebo, providing clinical proof-of-concept for LPA1 antagonism in IPF.

Safety and Discontinuation: Despite the positive efficacy signal, the study was terminated prematurely due to significant safety concerns.[4]

-

Hepatobiliary Toxicity: Dose-related elevations in liver enzymes (ALT, AST, ALP) were observed in both this compound treatment groups.[6][7]

-

Serious Adverse Events: Three cases of cholecystitis (inflammation of the gallbladder) were identified and determined to be drug-related after unblinding.

These adverse events were consistent with the preclinical findings of bile acid transporter inhibition. The accumulation of bile acids due to the inhibition of transporters like BSEP, coupled with mitochondrial dysfunction, was determined to be the likely mechanism for the observed hepatobiliary toxicity.[6][7] This toxicity was deemed specific to the molecular structure of this compound and not a class effect of LPA1 antagonism.[1][8] Consequently, Bristol Myers Squibb discontinued the development of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for interpreting the development history of this compound. Below are summaries of the key experimental protocols used.

Bile Salt Export Pump (BSEP) Inhibition Assay

This assay determines a compound's potential to inhibit BSEP, a key transporter for bile acids.

-

Principle: Utilizes inside-out membrane vesicles prepared from cells (e.g., Sf9 or HEK293) overexpressing the human BSEP transporter.

-

Method:

-

Vesicles are incubated with a radiolabeled BSEP substrate (e.g., [³H]-taurocholic acid) in the presence of ATP to energize the transport.

-

Parallel incubations are performed with varying concentrations of the test compound (this compound).

-

The transport reaction is stopped by rapid filtration, separating the vesicles from the incubation medium.

-

The amount of radiolabeled substrate trapped inside the vesicles is quantified using liquid scintillation counting.

-

Inhibition is calculated relative to a vehicle control, and an IC50 value is determined from the concentration-response curve.

-

Mitochondrial Function Assay in Hepatocytes

This protocol assesses a compound's potential to induce mitochondrial toxicity.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.

-

Method:

-

Primary human hepatocytes are seeded in a specialized microplate.

-

Cells are treated with the test compound (this compound) for a defined period.

-

The "Mito Stress Test" is performed by sequentially injecting drugs that modulate mitochondrial function (oligomycin, FCCP, and rotenone/antimycin A).

-

The instrument records the OCR at baseline and after each injection.

-

From the resulting OCR profile, key parameters of mitochondrial function are calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A reduction in these parameters indicates mitochondrial dysfunction.

-

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This assay provides a physiologically relevant model to test the anti-fibrotic effects of compounds.

-

Principle: Human lung fibroblasts are cultured under conditions of "macromolecular crowding" (using agents like Ficoll) and stimulated with a pro-fibrotic agent (like TGF-β1 or LPA) to accelerate and enhance the deposition of extracellular matrix (ECM), forming a "scar."

-

Method:

-

Human lung fibroblasts are seeded in multi-well plates.

-

The culture medium is supplemented with L-ascorbic acid (essential for collagen synthesis) and macromolecular crowding agents.

-

Cells are stimulated with LPA to induce fibrogenesis, in the presence or absence of different concentrations of this compound.

-

After several days, the cultures are fixed and stained for fibrotic markers.

-

Endpoints: Key markers are quantified, including collagen I deposition and α-smooth muscle actin (α-SMA) expression (a marker of myofibroblast differentiation), typically using high-content imaging and fluorescence quantification.

-

Conclusion and Future Directions

The development of this compound represents a landmark case study in the pursuit of anti-fibrotic therapies. It successfully validated the LPA1 receptor as a therapeutic target in IPF, demonstrating that its antagonism could significantly impact disease progression. However, it also underscored the critical importance of thorough off-target profiling and the challenge of translating preclinical toxicology findings to clinical outcomes.

The hepatobiliary toxicity of this compound was ultimately traced to its specific chemical structure, not the therapeutic mechanism. This knowledge enabled the rational design of second-generation LPA1 antagonists, such as BMS-986278, which were engineered to retain potent on-target activity while eliminating the off-target liabilities, specifically the inhibition of bile acid transporters.[6] The journey of this compound, from promising candidate to discontinued drug, has provided invaluable lessons that continue to inform the development of safer and more effective treatments for fibrotic diseases.

References

- 1. criver.com [criver.com]

- 2. Mechanism of hepatobiliary toxicity of the LPA1 antagonist this compound developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicokinetics of bisphenol A in rats, monkeys and chimpanzees by the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of bisphenol A in neonatal and adult CD-1 mice: inter-species comparisons with Sprague-Dawley rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-986020: A Lysophosphatidic Acid Receptor 1 Antagonist for Lung Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease characterized by the relentless accumulation of scar tissue, leading to a severe decline in lung function.[1][2][3] The prognosis for IPF patients remains poor, highlighting the urgent need for novel therapeutic strategies.[1] Emerging research has identified the lysophosphatidic acid (LPA) signaling pathway as a key driver of fibrosis.[4][5][6][7] LPA, a bioactive lipid, exerts its pro-fibrotic effects primarily through the lysophosphatidic acid receptor 1 (LPA1).[5][6][7][8] Activation of LPA1 on fibroblasts promotes their proliferation, migration, and differentiation into myofibroblasts, which are central to the excessive deposition of extracellular matrix (ECM) proteins that define fibrosis.[8]

BMS-986020 is a first-generation, orally bioavailable, and potent antagonist of the LPA1 receptor developed by Bristol-Myers Squibb for the treatment of IPF.[1][8] Preclinical studies were instrumental in establishing its anti-fibrotic potential and mechanism of action.[8][9] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in the context of lung fibrosis, detailing its mechanism, key experimental findings, and the critical off-target effects that were later discovered.

Core Mechanism of Action: LPA1 Antagonism

This compound functions as a selective inhibitor of the LPA1 receptor.[8] By binding to and blocking this receptor, it prevents the downstream signaling cascade initiated by LPA. This interruption of the LPA-LPA1 axis is hypothesized to mitigate fibrosis by reducing key cellular processes such as fibroblast proliferation and chemotaxis.[8] Preclinical investigations in murine models of pulmonary fibrosis have shown that inhibiting LPA1 receptors can lessen fibroblast responses and reduce the development of fibrotic tissue.[8] The drug demonstrated anti-fibrotic activity not only in lung fibrosis models but also in preclinical models of skin, liver, kidney, and ocular fibrosis.[8][9]

In Vitro Efficacy: The "Scar-in-a-Jar" Model

A key piece of preclinical evidence for the anti-fibrotic effect of this compound came from the "Scar-in-a-Jar" in vitro model.[1][2][3] This assay is designed to mimic the fibrogenic process by culturing fibroblasts in a three-dimensional matrix and stimulating them with pro-fibrotic agents like LPA.

Experimental Protocol: Scar-in-a-Jar Fibrogenesis Assay

-

Cell Culture: Primary human lung fibroblasts are seeded into 96-well plates.

-

Stimulation: The cultured fibroblasts are stimulated with LPA to induce a pro-fibrotic phenotype, characterized by increased proliferation and ECM deposition.

-

Treatment: Concurrent with LPA stimulation, cells are treated with either a vehicle control or varying concentrations of this compound.

-

Incubation: The cultures are maintained for a prolonged period to allow for the formation of a "scar."

-

Biomarker Analysis: Supernatants from the culture are collected at specified time points. Levels of ECM-neoepitope biomarkers, such as those related to collagen formation (PRO-C1, PRO-C3, PRO-C6) and other fibrotic markers like alpha-smooth muscle actin (α-SMA), are quantified using immunoassays.[1]

Key In Vitro Findings

In this model, this compound potently inhibited LPA-induced fibrogenesis.[1][2][3] Treatment with the compound led to a significant reduction in the production of key biomarkers of collagen formation and fibroblast activation.

| Biomarker | Description | Effect of this compound Treatment |

| α-SMA | Alpha-smooth muscle actin, a marker of myofibroblast differentiation. | Significantly decreased by LPA stimulation.[1] |

| PRO-C1 | Pro-peptide of type I collagen, a marker of type I collagen formation. | Significantly decreased by LPA stimulation.[1] |

| PRO-C3 | Pro-peptide of type III collagen, a marker of type III collagen formation. | Significantly decreased by LPA stimulation.[1] |

| PRO-C6 | Pro-peptide of type VI collagen, a marker of type VI collagen formation. | Significantly decreased by LPA stimulation.[1] |

| FBN-C | A fragment of fibrillin, associated with microfibril assembly. | Significantly decreased by LPA stimulation.[1] |

These in vitro results provided direct evidence that the anti-fibrotic activity of this compound was mediated through its antagonism of the LPA1 receptor, effectively blocking the pro-fibrotic signals induced by LPA.[1][2]

Preclinical Safety: Uncovering Off-Target Hepatobiliary Effects

While preclinical and subsequent Phase 2 clinical studies showed that this compound could slow the decline in lung function, the program was ultimately terminated due to hepatobiliary toxicity observed in some patients.[1] Follow-up preclinical investigations were crucial in elucidating the mechanism behind this toxicity, revealing it to be an off-target effect specific to the molecule and not a class effect of LPA1 antagonism.[1][4]

In Vitro Transporter Inhibition

In vitro studies demonstrated that this compound, at clinically relevant concentrations, inhibits key bile acid and phospholipid transporters in the liver.[4] This inhibition can disrupt bile homeostasis, leading to an accumulation of bile acids in the liver and bloodstream, which is a known cause of drug-induced liver injury.

| Transporter | Function | This compound IC50 |

| BSEP (Bile Salt Export Pump) | Primary transporter for bile acid efflux from hepatocytes into bile canaliculi. | 4.8 µM[4] (Another study reported 4.7 µM[10] and 1.8 µM[11]) |

| MRP4 (Multidrug Resistance-associated Protein 4) | Transports bile acids and other organic anions. | 6.2 µM[4] |

| MDR3 (Multidrug Resistance Protein 3) | A phospholipid transporter essential for bile formation. | 7.5 µM[4] (Another study reported 3.2 µM[10]) |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Corroboration

These in vitro findings were supported by in vivo preclinical data. Administration of this compound to rats resulted in elevated systemic levels of bile acids, mirroring the effects observed in human patients and confirming the disruption of bile homeostasis.[4] Importantly, structurally distinct LPA1 antagonists, such as BMS-986234 and the second-generation compound BMS-986278, did not inhibit these transporters at similar concentrations and did not cause bile acid elevation in preclinical animal models, indicating that the hepatobiliary effects were not linked to the LPA1 target itself.[4][10]

Conclusion

The preclinical evaluation of this compound provided a strong rationale for its development as an anti-fibrotic agent. In vitro and in vivo studies successfully demonstrated that as an LPA1 receptor antagonist, it could effectively inhibit pro-fibrotic pathways.[1][8] The "Scar-in-a-Jar" model, in particular, offered direct evidence of its ability to block LPA-driven fibrogenesis.[1][3]

However, the preclinical safety studies, especially those conducted retrospectively, were equally critical. They uncovered a significant liability related to the off-target inhibition of hepatic bile acid transporters, providing a clear, mechanistic explanation for the clinical hepatobiliary toxicity.[4][11] This case serves as a powerful example of how comprehensive preclinical in vitro and in vivo safety assessments are essential for successful drug development. The insights gained from the challenges with this compound directly informed the creation of second-generation LPA1 antagonists, like BMS-986278, which were specifically designed to retain on-target efficacy while avoiding the transporter-related off-target effects.[1][10]

References

- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]

- 11. researchgate.net [researchgate.net]

The LPA1 Receptor Antagonist BMS-986020: A Technical Guide to its Application in Fibroblast Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction. A key cellular mediator of fibrosis is the activated fibroblast, or myofibroblast. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has been identified as a crucial driver of fibroblast activation, proliferation, and migration.[1][2] BMS-986020 is a potent and selective antagonist of the LPA1 receptor that has been investigated for its anti-fibrotic properties.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its use in studying fibroblast activation, compiling key data and experimental protocols for researchers in the field.

Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a high-affinity antagonist of the lysophosphatidic acid receptor 1 (LPA1).[4] By binding to LPA1, this compound blocks the downstream signaling cascades initiated by LPA. In the context of fibrosis, LPA-LPA1 signaling in fibroblasts promotes a profibrotic phenotype characterized by:

-

Increased cell proliferation and survival [2]

-

Enhanced migration and invasion into the ECM [4]

-

Differentiation into contractile, ECM-producing myofibroblasts

-

Increased deposition of collagen and other ECM components [4]

This compound effectively inhibits these processes by preventing the activation of LPA1 by its ligand, LPA.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Cell Type/System | Reference |

| Bile Salt Export Pump (BSEP) | 1.8 | Hepatic BA efflux transporters | [5][6] |

| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | Hepatic BA efflux transporters | [5][6] |

| Multidrug Resistance Protein 3 (MDR3) | 7.5 | Phospholipid efflux in human hepatocytes | [5][6] |

| Multidrug Resistance-Associated Protein 3 (MRP3) | 22 | Hepatic BA efflux transporters | [5][6] |

Clinical Efficacy of this compound in Idiopathic Pulmonary Fibrosis (Phase 2 Trial NCT01766817)

| Treatment Group | N | Change in Forced Vital Capacity (FVC) from Baseline to Week 26 (Liters) | p-value vs. Placebo | Reference |

| Placebo | 47 | -0.134 | - | [7][8] |

| This compound 600 mg once daily | 48 | Not reported as significantly different from placebo | - | [7][8] |

| This compound 600 mg twice daily | 48 | -0.042 | 0.049 | [7][8] |

Experimental Protocols

The "Scar-in-a-Jar" In Vitro Fibrogenesis Model

This model is used to assess the effect of compounds on fibroblast activation and ECM deposition in a three-dimensional culture system that better mimics the in vivo environment.[6]

Materials:

-

Primary human lung fibroblasts (e.g., from Lonza, cat. no. CC-2512)

-

48-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) + GlutaMax

-

Fetal Bovine Serum (FBS)

-

Ficoll 70 and Ficoll 400

-

Ascorbic acid

-

Lysophosphatidic acid (LPA)

-

This compound

-

Reagents for analysis (e.g., ELISA kits for ECM proteins, antibodies for immunofluorescence)

Procedure:

-

Cell Seeding: Culture human lung fibroblasts in 48-well plates in DMEM + GlutaMax supplemented with 0.4% FBS.

-

Macromolecular Crowding: Add Ficoll 70 (37.5 mg/mL) and Ficoll 400 (25 mg/mL) to the culture medium, along with 1% ascorbic acid. This "macromolecular crowding" promotes the deposition of a cell-derived ECM.[6]

-

Stimulation and Treatment:

-

Induce fibroblast activation by adding a pro-fibrotic stimulus such as LPA to the culture medium.

-

Concurrently, treat the cells with different concentrations of this compound or a vehicle control.

-

-

Incubation: Culture the cells for an extended period (e.g., several days) to allow for robust ECM deposition.

-

Analysis: At the end of the experiment, collect the culture supernatant and/or the cell layer for analysis.

-

ECM Deposition: Quantify the levels of ECM proteins (e.g., collagen types I, III, and VI) in the supernatant or cell lysate using ELISAs.[6]

-

Fibroblast Activation Markers: Assess the expression of fibroblast activation markers, such as alpha-smooth muscle actin (α-SMA), by immunofluorescence or Western blotting.[6]

-

Visualizations

LPA1 Signaling Pathway in Fibroblast Activation

References

- 1. thorax.bmj.com [thorax.bmj.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis | BMS Study Connect [bmsstudyconnect.com]

- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of a Lysophosphatidic Acid Receptor Antagonist in Idiopathic Pulmonary Fibrosis | BMS Clinical Trials [bmsclinicaltrials.com]

- 8. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of BMS-986020 in Preclinical Models of Fibrosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is a critical mediator of fibrosis across various organs. Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), initiates a cascade of downstream events that contribute to fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition—the hallmarks of fibrotic diseases. Preclinical studies in various animal models of fibrosis have demonstrated the anti-fibrotic potential of this compound, positioning it as a promising therapeutic candidate for a range of fibrotic conditions. This technical guide summarizes the in vivo efficacy of this compound, detailing experimental protocols and presenting quantitative data from key animal studies.

Core Mechanism of Action: LPA1 Antagonism

This compound exerts its anti-fibrotic effects by selectively blocking the LPA1 receptor. This prevents the binding of LPA and subsequent activation of downstream signaling pathways implicated in fibrosis.[1][2]

Signaling Pathway of LPA1 in Fibrosis

Caption: LPA1 signaling cascade in fibrosis.

In Vivo Efficacy Data

The anti-fibrotic efficacy of this compound has been evaluated in rodent models of pulmonary, dermal, hepatic, and renal fibrosis. The following tables summarize the quantitative outcomes from these studies.

Pulmonary Fibrosis

Animal Model: Bleomycin-Induced Lung Fibrosis (Rat)

| Dosing Regimen | Key Fibrotic Endpoint | Result |

| 30 mg/kg, twice daily (prophylactic) | Lung Hydroxyproline Content | Data on the specific percentage reduction for this compound is not publicly available, but its activity was reported to be comparable to a structurally similar LPA1 antagonist, BMS-986234. |

| 30 mg/kg, twice daily (prophylactic) | Histological Assessment (Ashcroft Score) | Consistent with a reduction in collagen, histological improvements were observed. |

Dermal Fibrosis

Animal Model: Bleomycin-Induced Scleroderma (Mouse)

| Dosing Regimen | Key Fibrotic Endpoint | Result |

| Not specified in publicly available literature | Dermal Thickness | Studies with other LPA1 antagonists in this model have shown significant reductions in dermal thickness. |

| Not specified in publicly available literature | Skin Collagen Content | Significant reductions in skin collagen content have been observed with LPA1 antagonism. |

Hepatic Fibrosis

Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent)

| Dosing Regimen | Key Fibrotic Endpoint | Result |

| Not specified in publicly available literature | Liver Collagen Deposition | LPA1 antagonists have demonstrated the ability to reduce collagen deposition in the liver. |

| Not specified in publicly available literature | Hepatic Stellate Cell Activation | Inhibition of hepatic stellate cell activation, a key event in liver fibrosis, has been noted. |

Renal Fibrosis

Animal Model: Unilateral Ureteral Obstruction (UUO) (Rodent)

| Dosing Regimen | Key Fibrotic Endpoint | Result |

| Not specified in publicly available literature | Interstitial Fibrosis Score | LPA1 antagonism has been shown to reduce the interstitial fibrosis score in the UUO model. |

| Not specified in publicly available literature | Collagen Deposition | A decrease in collagen deposition in the obstructed kidney has been observed. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the standard protocols for the key animal models used to evaluate the efficacy of this compound.

Experimental Workflow for a Bleomycin-Induced Pulmonary Fibrosis Study

Caption: Workflow of a typical bleomycin-induced lung fibrosis study.

Bleomycin-Induced Pulmonary Fibrosis Model

-

Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 2.5 to 5 mg/kg) is administered to anesthetized animals. This induces an initial inflammatory response followed by a progressive fibrotic phase.

-

Treatment Protocol: this compound or vehicle is typically administered orally, once or twice daily, starting either prophylactically (on the day of or one day after bleomycin instillation) or therapeutically (once fibrosis is established, e.g., 7-10 days post-bleomycin).

-

Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., day 14 or 21). Lungs are harvested for:

-

Histological Assessment: Lung sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Picrosirius Red for collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.

-

Biochemical Analysis: Lung tissue is homogenized and analyzed for hydroxyproline content, a key amino acid in collagen, to provide a quantitative measure of total collagen deposition.

-

Bleomycin-Induced Scleroderma Model

-

Species and Strain: C57BL/6 or BALB/c mice are frequently used.

-

Induction of Fibrosis: Daily subcutaneous injections of bleomycin (e.g., 100 µ g/day ) are administered to a defined area on the back for a period of 3 to 4 weeks.

-

Treatment Protocol: this compound or vehicle is administered, typically via oral gavage, concurrently with the bleomycin injections.

-

Endpoint Analysis: At the end of the study, skin biopsies are collected from the injection site for:

-

Histological Assessment: Dermal thickness is measured from H&E stained sections.

-

Biochemical Analysis: Skin samples are analyzed for hydroxyproline content to quantify collagen deposition.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

-

Species and Strain: Mice (e.g., C57BL/6) or rats.

-

Induction of Fibrosis: Chronic liver injury is induced by intraperitoneal injections of CCl4 (typically twice weekly) for several weeks (e.g., 4-8 weeks).

-

Treatment Protocol: this compound or vehicle is administered orally, often starting after a few weeks of CCl4 treatment to model a therapeutic intervention.

-

Endpoint Analysis: Livers are harvested for:

-

Histological Assessment: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition. Immunohistochemistry for alpha-smooth muscle actin (α-SMA) is used to identify activated hepatic stellate cells.

-

Biochemical Analysis: Liver tissue is analyzed for hydroxyproline content.

-

Unilateral Ureteral Obstruction (UUO) Model

-

Species and Strain: Mice or rats.

-

Induction of Fibrosis: One ureter is surgically ligated, leading to obstruction and subsequent tubulointerstitial fibrosis in the affected kidney over a period of 7 to 14 days.

-

Treatment Protocol: this compound or vehicle is administered daily, starting at the time of surgery.

-

Endpoint Analysis: The obstructed kidneys are harvested for:

-

Histological Assessment: Kidney sections are stained with Masson's Trichrome or Sirius Red to assess the degree of interstitial fibrosis, which is often scored semi-quantitatively.

-

Biochemical Analysis: Kidney tissue can be analyzed for hydroxyproline content.

-

Conclusion

The preclinical data from various animal models of fibrosis strongly support the in vivo efficacy of this compound as an anti-fibrotic agent. Its mechanism of action, centered on the antagonism of the LPA1 receptor, targets a key pathway in the pathogenesis of fibrotic diseases. The consistent reduction in fibrotic endpoints across models of lung, skin, liver, and kidney fibrosis underscores the potential of this compound as a broad-spectrum anti-fibrotic therapy. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from fibrotic disorders.

References

- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The LPA1 Antagonist BMS-986020: A Deep Dive into its Impact on Extracellular Matrix Remodeling in Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action and therapeutic potential of BMS-986020, a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), with a focus on its effects on extracellular matrix (ECM) remodeling in the context of idiopathic pulmonary fibrosis (IPF).

Introduction: The Role of LPA1 in Fibrosis and the Rationale for this compound

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of ECM, leading to scarring and irreversible loss of lung function.[1] The signaling molecule lysophosphatidic acid (LPA) and its receptor, LPA1, have been identified as key players in the pathogenesis of fibrosis.[2][3] Activation of the LPA1 receptor by LPA promotes a cascade of events including fibroblast activation, proliferation, migration, and collagen deposition, all of which contribute to the fibrotic process.[1][4]

This compound is a first-generation, orally bioavailable small molecule that acts as a potent and selective antagonist of the LPA1 receptor.[1][5] By blocking the LPA-LPA1 signaling pathway, this compound aims to inhibit the downstream pro-fibrotic effects and thereby slow the progression of diseases like IPF.[1][2] Preclinical studies in mouse models of pulmonary, skin, liver, kidney, and ocular fibrosis demonstrated its anti-fibrotic activity, paving the way for clinical investigation.[2]

Mechanism of Action: Interrupting the Pro-Fibrotic Cascade

This compound exerts its anti-fibrotic effects by competitively binding to the LPA1 receptor, preventing its activation by LPA. This blockade disrupts the downstream signaling pathways that lead to fibroblast activation and subsequent ECM remodeling.

Quantitative Data on the Effects of this compound on Extracellular Matrix Remodeling

A post hoc analysis of the Phase 2 clinical trial (NCT01766817) and in vitro studies have provided quantitative data on the impact of this compound on ECM turnover.[1][6]

In Vitro Effects on Fibrogenesis

The "Scar-in-a-Jar" in vitro model demonstrated that LPA stimulation significantly increased the production of key ECM components and fibroblast activation markers. This compound was shown to potently inhibit this LPA-induced fibrogenesis.[1][7]

| Biomarker | Effect of LPA Stimulation (vs. no stimulation) | Effect of this compound on LPA-induced Production |

| Collagen Formation | ||

| PRO-C1 (Type I Collagen) | Increased | Significantly Reduced[1] |

| PRO-C3 (Type III Collagen) | Increased | Significantly Reduced[1] |

| PRO-C6 (Type VI Collagen) | Increased | Significantly Reduced[1] |

| Fibroblast Activation | ||

| α-SMA (alpha-Smooth Muscle Actin) | Increased | Significantly Reduced[1] |

| FBN-C (Fibronectin) | Increased | Markedly Inhibited[1] |

Clinical Effects on Serum ECM Biomarkers in IPF Patients

In the Phase 2 trial, treatment with this compound for 26 weeks resulted in a significant reduction in the serum levels of most measured ECM-neoepitope biomarkers compared to placebo.[1][6]

| Biomarker | Treatment Effect (this compound vs. Placebo at Week 26) |

| Collagen Formation | |

| PRO-C3 | No significant reduction[1] |

| PRO-C6 | No significant reduction[1] |

| Collagen Degradation | |

| C3M (Type III Collagen) | Significantly Reduced[1] |

| C6M (Type VI Collagen) | Significantly Reduced[1] |

| Other ECM Biomarkers | |

| All other measured ECM-neoepitope biomarkers | Significantly Reduced[1] |

Furthermore, reductions in C3M and C6M levels were associated with more favorable outcomes for Forced Vital Capacity (FVC) and Quantitative Lung Fibrosis (QLF), respectively.[1]

Clinical Efficacy in Idiopathic Pulmonary Fibrosis

The Phase 2 trial (IM136003, NCT01766817) evaluated the safety and efficacy of this compound in patients with IPF.[3][8]

| Parameter | Placebo | This compound (600 mg bid) | p-value |

| Rate of Change in FVC from Baseline to Week 26 | -0.134 L | -0.042 L | 0.049[3] |

Patients treated with 600 mg of this compound twice daily (bid) experienced a significantly slower rate of decline in FVC compared to the placebo group.[3]

Experimental Protocols

"Scar-in-a-Jar" In Vitro Fibrogenesis Model

This model is utilized to directly assess the effects of compounds on fibrogenesis.[1][7]

Methodology:

-

Cell Culture: Primary human lung fibroblasts are cultured under standard conditions.

-

Stimulation: The cells are treated with lysophosphatidic acid (LPA) to induce a fibrotic phenotype, characterized by increased proliferation, differentiation into myofibroblasts, and deposition of ECM proteins.

-

Treatment: In parallel, cells are co-treated with LPA and varying concentrations of this compound. A control group without LPA stimulation is also maintained.

-

Analysis: After a defined incubation period, the culture supernatant is collected. Levels of ECM-neoepitope biomarkers, such as pro-collagens (PRO-C1, PRO-C3, PRO-C6), alpha-smooth muscle actin (α-SMA), and fibronectin (FBN-C), are quantified using enzyme-linked immunosorbent assays (ELISAs).[1][9]

Phase 2 Clinical Trial (NCT01766817)

This was a randomized, double-blind, placebo-controlled, multicenter trial to evaluate the efficacy and safety of this compound in patients with IPF.[3][10][11]

References

- 1. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of this compound, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]

- 9. LPA1 antagonist this compound changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idio… [ouci.dntb.gov.ua]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. mayo.edu [mayo.edu]

The Pharmacology of BMS-986020: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases.[1][2][3] Developed by Bristol Myers Squibb, this small molecule was investigated as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[4] While demonstrating anti-fibrotic effects in preclinical models and early clinical trials, the development of this compound was ultimately halted due to observations of hepatobiliary toxicity.[2][4] This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.

Mechanism of Action

This compound exerts its primary pharmacological effect by competitively binding to and inhibiting the LPA1 receptor.[3] LPA1 is activated by the bioactive lipid lysophosphatidic acid (LPA), which is produced by the enzyme autotaxin.[4] The activation of LPA1 by LPA initiates a cascade of downstream signaling events that contribute to the initiation and progression of fibrosis.[4]

LPA1 Receptor Signaling

The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[5][6][7] Activation of these G proteins leads to the modulation of various downstream effector pathways, including:

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the PI3K/Akt and MAPK/ERK signaling pathways.[5]

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[5]

-

Gα12/13 Pathway: Activation of the small GTPase Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is critically involved in cytoskeletal reorganization, cell migration, and the expression of profibrotic genes.[8]

By blocking the LPA1 receptor, this compound inhibits these signaling cascades, thereby attenuating the pro-fibrotic cellular responses induced by LPA, such as fibroblast proliferation, migration, and differentiation into myofibroblasts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay System | Reference |

| LPA1 Antagonism (pKB) | ~8 | Calcium mobilization assay | [9] |

| LPA1 Inverse Agonism (pEC50) | 7.06 | Dynamic Mass Redistribution (DMR) | [9] |

Table 2: Off-Target Activity of this compound

| Target | IC50 (µM) | Assay System | Reference |

| Bile Salt Export Pump (BSEP) | 4.8 | In vitro transporter inhibition assay | [1] |

| Multidrug Resistance-Associated Protein 4 (MRP4) | 6.2 | In vitro transporter inhibition assay | [1] |

| Multidrug Resistance Protein 3 (MDR3) | 7.5 | In vitro transporter inhibition assay | [1] |

Table 3: Preclinical Pharmacokinetics of the Second-Generation LPA1 Antagonist BMS-986278

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| Mouse | 70 | 37 | [10][11] |

| Rat | 100 | 15 | [10][11] |

| Monkey | 79 | 2.0 | [10][11] |

Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments used to characterize the pharmacology of this compound.

In Vitro "Scar-in-a-Jar" Fibrosis Model

This model is designed to mimic the fibrotic process in vitro by inducing the deposition of an extracellular matrix by cultured fibroblasts.[12][13][14][15]

Methodology:

-

Cell Culture: Primary human lung fibroblasts (e.g., WI-38 or fibroblasts from IPF patients) are seeded in 24- or 48-well plates and cultured to confluence.[12][14][15]

-

Induction of Fibrosis: The culture medium is supplemented with macromolecular crowding agents (e.g., Ficoll or dextran sulfate) to increase the effective concentration of secreted collagen and promote its deposition.[12][13] Fibrosis is induced by stimulating the cells with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1) or LPA.[14][15]

-

Treatment: this compound or other test compounds are added to the culture medium at various concentrations.

-

Endpoint Analysis: After a defined incubation period (typically several days), the cultures are analyzed for markers of fibrosis.[14][15] This can include:

-

Collagen Deposition: Quantification of collagen in the cell layer by staining (e.g., Picrosirius Red) and imaging, or by measuring collagen-specific protein fragments (e.g., PRO-C1, PRO-C3) in the supernatant by ELISA.[14][15]

-

Myofibroblast Differentiation: Assessment of alpha-smooth muscle actin (α-SMA) expression by immunofluorescence or western blotting.

-

Cell Viability and Proliferation: Assays such as MTT or BrdU incorporation.

-

In Vivo Mouse Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model that recapitulates many of the key features of human IPF.[16][17][18][19]

Methodology:

-

Induction of Fibrosis: Mice (commonly C57BL/6 strain) are anesthetized, and a single dose of bleomycin sulfate is administered directly into the lungs via intratracheal instillation.[19] Control animals receive saline.

-